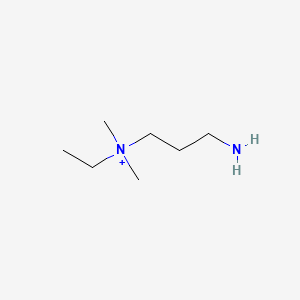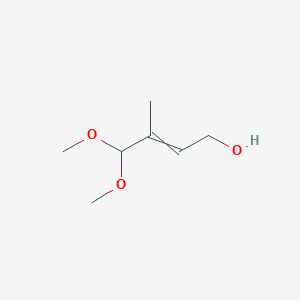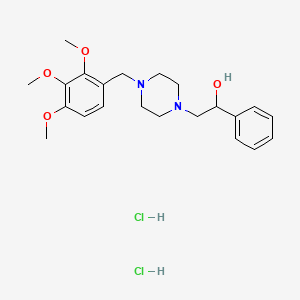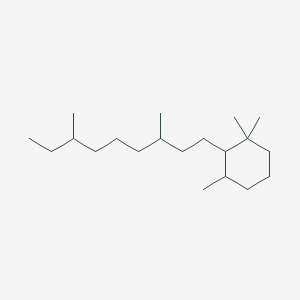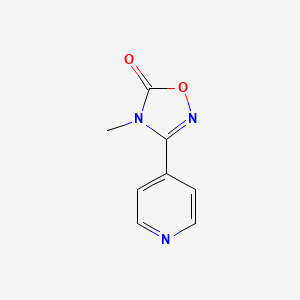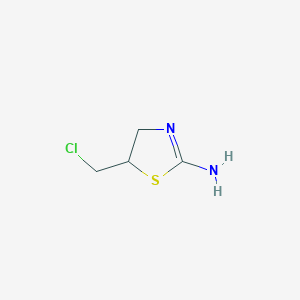
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiazoles.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can form bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound can also interact with DNA and other biomolecules, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with an additional chlorine atom on the thiazole ring.
5-Chloromethylfurfural: Contains a furan ring instead of a thiazole ring, leading to different reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a chloromethyl group and a thiazole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial processes. Its ability to form covalent bonds with biological molecules also makes it a useful tool in biochemical research and drug development .
Eigenschaften
CAS-Nummer |
64470-74-2 |
|---|---|
Molekularformel |
C4H7ClN2S |
Molekulargewicht |
150.63 g/mol |
IUPAC-Name |
5-(chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H7ClN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI-Schlüssel |
RVUBAILDBCFEPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=N1)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


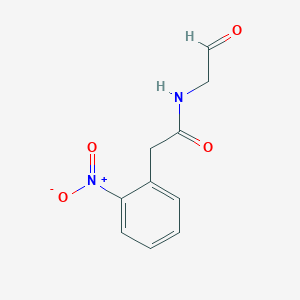
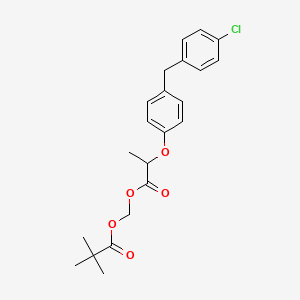
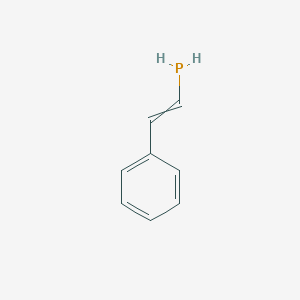
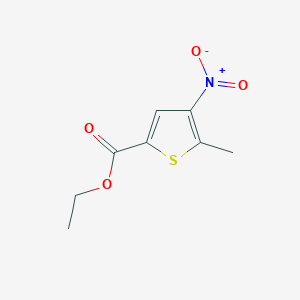
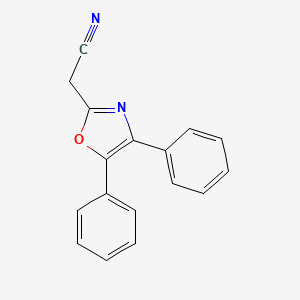
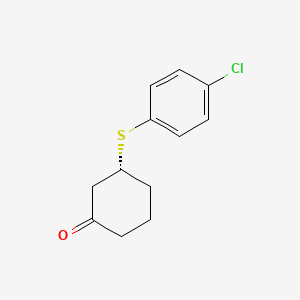
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
